An In-depth Technical Guide to 3,4-Dichlorobenzaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3,4-Dichlorobenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dichlorobenzaldehyde is a chlorinated aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its unique substitution pattern and reactive aldehyde functionality make it a valuable building block in the pharmaceutical, agrochemical, and specialty chemical industries. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, key synthetic applications, and safety information for 3,4-Dichlorobenzaldehyde. Detailed experimental protocols for its use in common organic transformations and its role as a precursor in the synthesis of the antidepressant drug Sertraline (B1200038) are highlighted.
Chemical Identity and Properties
3,4-Dichlorobenzaldehyde, with the CAS number 6287-38-3 , is a white to light yellow crystalline solid.[1][2][3] It is characterized by a benzaldehyde (B42025) ring substituted with two chlorine atoms at the 3 and 4 positions.
Physicochemical Properties
The key physical and chemical properties of 3,4-Dichlorobenzaldehyde are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 6287-38-3 | [1] |
| Molecular Formula | C₇H₄Cl₂O | [1] |
| Molecular Weight | 175.01 g/mol | [1] |
| Appearance | White to light yellow crystalline solid/powder | [2][3] |
| Melting Point | 39-45 °C | [1][2] |
| Boiling Point | 247-248 °C (at 760 mmHg) | [1] |
| Density | 1.4 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in ethanol, methanol, acetone, diethyl ether. | [4] |
| Flash Point | > 102 °C (> 215.6 °F) | [4] |
| InChI Key | ZWUSBSHBFFPRNE-UHFFFAOYSA-N | [1] |
| SMILES | O=Cc1ccc(Cl)c(Cl)c1 | [1] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 3,4-Dichlorobenzaldehyde.
| Spectrum Type | Key Peaks/Shifts (ppm or cm⁻¹) | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.96 (s, 1H, CHO), 7.96 (d, J=1.8 Hz, 1H, Ar-H), 7.73 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 7.64 (d, J=8.2 Hz, 1H, Ar-H) | [5] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 190.7, 140.9, 135.4, 134.7, 132.4, 130.8, 129.4 | [6] |
| FT-IR (KBr Pellet) | ~1700 cm⁻¹ (C=O stretch, aldehyde), ~2850, 2750 cm⁻¹ (C-H stretch, aldehyde), ~1580, 1470 cm⁻¹ (C=C stretch, aromatic), ~830 cm⁻¹ (C-Cl stretch) | [7][8][9] |
Synthesis and Reactivity
3,4-Dichlorobenzaldehyde is a versatile reagent in organic synthesis, primarily utilized for its reactive aldehyde group which can undergo a variety of transformations including oxidation, reduction, and carbon-carbon bond formation.
Logical Workflow for Synthesis
The aldehyde functionality of 3,4-Dichlorobenzaldehyde allows for its participation in numerous named reactions, establishing it as a key precursor for more complex molecules. A logical workflow for its application in synthesis is depicted below.
Caption: Key synthetic transformations of 3,4-Dichlorobenzaldehyde.
Experimental Protocols
The following protocols are representative examples of reactions involving 3,4-Dichlorobenzaldehyde and its derivatives, providing a methodological framework for laboratory synthesis.
Protocol 1: Wittig Reaction for Alkene Synthesis
This protocol outlines a general procedure for the synthesis of a substituted alkene from 3,4-Dichlorobenzaldehyde using a Wittig reagent.[10]
Objective: To form a carbon-carbon double bond by reacting 3,4-Dichlorobenzaldehyde with a phosphorus ylide.
Materials:
-
3,4-Dichlorobenzaldehyde
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
Dichloromethane (DCM)
-
50% Sodium hydroxide (B78521) (NaOH) solution
-
1-Propanol (B7761284) (for recrystallization)
-
Stir plate and magnetic stir bar
-
Reaction vial or flask
Procedure:
-
In a suitable reaction vial, dissolve 3,4-Dichlorobenzaldehyde (1.0 eq) and the phosphonium salt (1.1 eq) in dichloromethane.
-
With vigorous stirring, add 50% aqueous NaOH dropwise to the mixture. The ylide will form in situ.
-
Continue to stir the biphasic mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and dichloromethane.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product, a mixture of the alkene and triphenylphosphine (B44618) oxide, is then purified. Recrystallization from a suitable solvent like 1-propanol can be employed to isolate the desired alkene product.[1]
Protocol 2: Reductive Amination for Amine Synthesis
This protocol describes the synthesis of an N-methyl amine via the reductive amination of a tetralone intermediate, a key step in the synthesis of Sertraline.[11][12] This transformation is analogous to the direct reductive amination of 3,4-Dichlorobenzaldehyde.
Objective: To synthesize a secondary amine by forming an imine intermediate followed by in-situ reduction.
Materials:
-
4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
-
Monomethylamine (or a salt thereof like methylammonium (B1206745) formate)
-
Reducing agent (e.g., H₂ with Pd/CaCO₃ catalyst, or NaBH₄)
-
Solvent (e.g., Ethanol, Methanol)
-
Reaction flask suitable for hydrogenation if required
Procedure:
-
Charge a reaction flask with 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (1.0 eq), the chosen solvent (e.g., ethanol), and monomethylamine.
-
If performing catalytic hydrogenation, add the Pd/CaCO₃ catalyst.
-
Pressurize the vessel with hydrogen gas (e.g., 0.5 - 5 bar) and stir the mixture at room temperature for several hours until the reaction is complete (monitored by HPLC or TLC).
-
Alternatively, for hydride reduction, after imine formation, cool the reaction and add the hydride reducing agent (e.g., NaBH₄) portion-wise.
-
Upon completion, filter off the catalyst (if used).
-
Evaporate the solvent under reduced pressure.
-
The crude product can then be worked up by partitioning between an organic solvent and water.
-
Further purification can be achieved by crystallization, often as a hydrochloride salt, to yield the desired amine product.
Application in Drug Development: The Synthesis of Sertraline
A significant application of the 3,4-dichlorophenyl moiety is in the synthesis of the widely prescribed antidepressant, Sertraline (Zoloft®). Sertraline is a selective serotonin (B10506) reuptake inhibitor (SSRI).[13] The synthesis involves the formation of an imine from a tetralone precursor, which contains the key 3,4-dichlorophenyl group, followed by a stereoselective reduction.[14][15]
Caption: Synthetic workflow for Sertraline from its tetralone precursor.
Mechanism of Action of Sertraline
Sertraline exerts its therapeutic effect by selectively inhibiting the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[16][17] This action increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The primary molecular target is the Serotonin Transporter (SERT).[6] Studies have also indicated that Sertraline can influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which may contribute to its broader cellular effects.[8][9]
Caption: Mechanism of action of Sertraline as a selective serotonin reuptake inhibitor (SSRI).
Safety and Handling
3,4-Dichlorobenzaldehyde is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] It is harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[3]
-
Handling: Avoid formation of dust and aerosols. Wash thoroughly after handling. Keep container tightly closed.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[3] The compound may be sensitive to prolonged exposure to air and light.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
3,4-Dichlorobenzaldehyde is a chemical intermediate of significant industrial importance, particularly for the synthesis of pharmaceuticals and other bioactive compounds. Its well-defined physicochemical properties and versatile reactivity make it a foundational component in multi-step synthetic routes. A thorough understanding of its properties, reaction protocols, and safety considerations, as outlined in this guide, is essential for its effective and safe utilization in research and development. The role of its core structural motif in the widely used drug, Sertraline, underscores its relevance in modern medicinal chemistry.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sertraline (Zoloft): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. ClinPGx [clinpgx.org]
- 6. Sertraline: MedlinePlus Drug Information [medlineplus.gov]
- 7. Sertraline, an antidepressant, induces apoptosis in hepatic cells through the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. WO2003099761A1 - Process for the manufacture of sertraline - Google Patents [patents.google.com]
- 11. WO2003099761A1 - Process for the manufacture of sertraline - Google Patents [patents.google.com]
- 12. Sertraline - Wikipedia [en.wikipedia.org]
- 13. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]
- 14. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
- 16. drugs.com [drugs.com]
- 17. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
